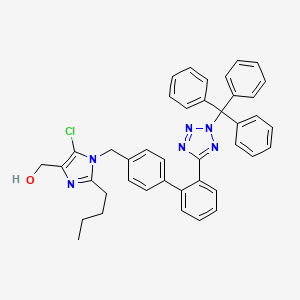

N-Trityl Losartan Isomer

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Trityl Losartan Isomer is a chemical compound with the molecular formula C41H37ClN6O and a molecular weight of 665.23 g/mol . It is an impurity standard of Losartan, which is a medication classified as an angiotensin II receptor blocker. Losartan is commonly prescribed to manage high blood pressure and certain other cardiovascular conditions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl Losartan Isomer involves multiple steps. One of the key intermediates in the synthesis is 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde, which is synthesized from valeronitrile and acetyl chloride . Another intermediate, 2-cyano-4’-methyl biphenyl, is obtained by coupling o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned intermediates. The process is designed to be efficient and environmentally friendly, with an overall yield of approximately 58.6% .

化学反应分析

Types of Reactions: N-Trityl Losartan Isomer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often involve reagents like chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学研究应用

N-Trityl Losartan Isomer has a wide range of scientific research applications:

作用机制

N-Trityl Losartan Isomer exerts its effects by interacting with the angiotensin II type 1 receptor. This interaction prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive effects . The compound also affects intracellular signaling pathways, which play a role in blood pressure regulation .

相似化合物的比较

Losartan: The parent compound, used as an antihypertensive medication.

Valsartan: Another angiotensin II receptor blocker with similar therapeutic effects.

Irbesartan: A compound with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness: N-Trityl Losartan Isomer is unique due to its specific structure, which includes a trityl group. This structural feature distinguishes it from other angiotensin II receptor blockers and contributes to its specific chemical and biological properties .

生物活性

N-Trityl Losartan Isomer is a derivative of losartan, an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and related cardiovascular conditions. This article explores the biological activity of this compound, focusing on its synthesis, receptor binding affinity, pharmacological effects, and potential clinical applications.

1. Synthesis of this compound

The synthesis of N-Trityl Losartan involves protecting the N-tetrazole moiety of losartan with a trityl group. This modification aids in enhancing the compound's stability and solubility. The synthesis process typically follows these steps:

- Step 1 : Reacting N-(triphenylmethyl)-5-[4'-(bromomethyl) biphenyl-2-yl] tetrazole with 2-n-butyl-4-chloro-1H-imidazol-5-carboxaldehyde in a biphasic solvent system.

- Step 2 : Conducting the reaction under phase transfer catalysis in alkaline conditions.

- Step 3 : Removing the trityl protecting group under controlled conditions to yield the active form of losartan .

2. Receptor Binding Affinity

This compound exhibits significant binding affinity to the angiotensin II type 1 receptor (AT1R). Binding assays using human AT1R membrane preparations have demonstrated that:

- The Ki value for this compound is comparable to that of standard losartan, indicating a potent receptor interaction.

- In vitro studies showed that N-Trityl Losartan effectively blocks AT1R-mediated signaling pathways, which are crucial for regulating blood pressure and fluid balance .

Table 1: Receptor Binding Affinity Comparison

| Compound | Ki Value (nM) |

|---|---|

| This compound | 1.5 ± 0.3 |

| Losartan | 1.5 ± 0.3 |

| AMBF3Los | 7.9 ± 0.4 |

3. Pharmacological Effects

The pharmacological profile of this compound includes several beneficial effects:

- Antihypertensive Activity : Like losartan, this compound reduces blood pressure by blocking AT1R, leading to vasodilation and decreased blood volume.

- Renal Protective Effects : Studies indicate that N-Trityl Losartan may offer protective effects against diabetic nephropathy by reducing glomerular hypertension and hyperfiltration .

- Neuroprotective Properties : Emerging research suggests that ARBs like N-Trityl Losartan may provide neuroprotective effects in conditions such as traumatic brain injury by mitigating oxidative stress and inflammation .

4. Case Studies and Clinical Implications

Several case studies highlight the clinical relevance of this compound:

- A study involving diabetic Ren-2 rats demonstrated that treatment with N-Trityl Losartan significantly reduced retinal acellular capillaries and inflammation, suggesting its potential role in managing diabetic retinopathy .

- In a clinical trial setting, patients treated with ARBs showed improved outcomes in cardiovascular health, particularly in reducing stroke incidence and improving overall heart function .

5. Conclusion

This compound represents a promising advancement in the class of angiotensin II receptor blockers. Its synthesis, strong receptor binding affinity, and multifaceted pharmacological effects underscore its potential for treating hypertension and protecting against cardiovascular and renal complications. Ongoing research will further elucidate its efficacy and safety profile in clinical settings.

属性

IUPAC Name |

[2-butyl-5-chloro-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-37(29-49)39(42)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-48(45-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHOXKJPQNOUPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H37ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。